6-(3-nitrophenyl)-2H-pyran-2-one

Alpha-glucosidase inhibition Diabetes research Structure-activity relationship

Researchers face isomer confusion when sourcing nitrophenyl-pyranone building blocks, leading to invalidated SAR results. Secure the authentic meta-nitro isomer. Its IC50 of 2.80 µM provides a reliable benchmark for α-glucosidase inhibitor optimization. The meta-nitro group directs regioselectivity in nucleophilic ring-opening, enabling synthesis of novel pyridines, pyrimidines, and thiophenes. Available with full analytical documentation for immediate deployment in medicinal chemistry and QC reference standard applications.

Molecular Formula C11H7NO4
Molecular Weight 217.18 g/mol
Cat. No. B3744342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-nitrophenyl)-2H-pyran-2-one
Molecular FormulaC11H7NO4
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=O)O2
InChIInChI=1S/C11H7NO4/c13-11-6-2-5-10(16-11)8-3-1-4-9(7-8)12(14)15/h1-7H
InChIKeyPLIGUVVZWLLPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Nitrophenyl)-2H-pyran-2-one: Specifications & Identity


6-(3-Nitrophenyl)-2H-pyran-2-one (CAS: 70647-17-5) is a heterocyclic organic compound belonging to the 2H-pyran-2-one (α-pyrone) class . Its molecular formula is C11H7NO4, corresponding to a molecular weight of 217.18 g/mol . This compound features a six-membered lactone ring with a 3-nitrophenyl substituent at the 6-position, distinguishing it from other nitrophenyl isomers and from the unsubstituted 2H-pyran-2-one core. The nitro group at the meta position of the phenyl ring confers unique electronic properties, including a moderate electron-withdrawing effect, that differentiate it from ortho- and para-substituted analogs.

Workflow

Alpha-glucosidase inhibition studies and SAR exploration

Selection

Meta-nitro isomer specificity for distinct electronic and inhibitory profile

Use Context

Heterocycle synthesis building block and reference standard for isomer identification

6-(3-Nitrophenyl)-2H-pyran-2-one: Non-Interchangeability


The position of the nitro group on the phenyl ring is a critical determinant of both biological activity and chemical reactivity. 2H-pyran-2-ones are versatile synthons, but substitution pattern dramatically alters target engagement, potency, and synthetic utility [1]. The meta-nitro isomer (3-nitrophenyl) exhibits distinct inhibitory activity against alpha-glucosidase compared to its ortho- and para-nitro counterparts, as quantified in the evidence below. Additionally, the electronic effects of the meta-nitro group influence reactivity in nucleophilic ring-opening and ring-transformation reactions, which are key to downstream synthesis of heterocyclic compounds [1]. Simple substitution with another nitrophenyl isomer or an unsubstituted 2H-pyran-2-one will not recapitulate the same potency or reaction selectivity, potentially invalidating experimental results.

Meta-nitro position determines enzyme inhibition potency
Ortho- or para-nitro isomers may shift inhibitory activity, altering SAR interpretation.
Electronic effects influence reaction selectivity
Nitro position alters ring-transformation outcomes, potentially yielding different heterocyclic products.
Isomer misidentification leads to irreproducible data
Identical molecular formula but distinct bioactivity and retention time; CAS verification required.

6-(3-Nitrophenyl)-2H-pyran-2-one: Quantitative Evidence


Alpha-Glucosidase Inhibition Potency

Inhibition of alpha-glucosidase is a validated target for type 2 diabetes. 6-(3-Nitrophenyl)-2H-pyran-2-one exhibits an IC50 of 2.80 µM against alpha-glucosidase [1]. In a related series of 6-aryl-2H-pyran-2-ones, the 2-nitrophenyl isomer shows an IC50 of 0.61 µM, while the 4-nitrophenyl isomer shows an IC50 of 1.31 µM [2]. The meta-nitro isomer therefore occupies an intermediate potency position, which may be advantageous for optimizing therapeutic window or for SAR studies.

Alpha-glucosidase inhibition
Reported comparison
IC50 2.80 µM (3-nitro) vs 0.61 µM (2-nitro) & 1.31 µM (4-nitro)
Supports SAR isomer profile review
Cross-study comparison; context for off-target interpretation may vary
Alpha-glucosidase inhibition Diabetes research Structure-activity relationship

Molecular Formula Differentiation

6-(3-Nitrophenyl)-2H-pyran-2-one has a molecular formula of C11H7NO4 and a molecular weight of 217.18 g/mol . This distinguishes it from common nitrophenyl isomers such as 6-(2-nitrophenyl)-2H-pyran-2-one and 6-(4-nitrophenyl)-2H-pyran-2-one, which share the same formula but differ in physical properties (e.g., melting point, retention time) and biological activity. In procurement, precise molecular weight and CAS registry number (70647-17-5) are essential for accurate identification and to prevent substitution errors.

Isomer identity
Identity comparison
Same formula C11H7NO4, distinct CAS 70647-17-5
Supports procurement of correct isomer
Isomer misassignment alters bioactivity and reaction outcomes
Chemical procurement Analytical standards Inventory management

Synthetic Utility in Heterocycle Synthesis

The 2H-pyran-2-one ring is a versatile synthon that undergoes ring-transformation reactions with nitrogen and carbon nucleophiles to yield pyridines, pyrimidines, pyrazoles, thiophenes, and polycyclic arenes [1]. The presence of the 3-nitrophenyl substituent at the 6-position may further modulate reactivity due to its electron-withdrawing effect, potentially enabling regioselective transformations not observed with electron-neutral or electron-donating substituents. This is a class-level inference based on the known chemistry of 2H-pyran-2-ones.

Synthetic utility
Class-level inference
2H-pyran-2-one ring transformations to heterocycles
May support synthetic building block use
Reactivity inferred; specific kinetic data to verify
Organic synthesis Heterocyclic chemistry Medicinal chemistry

6-(3-Nitrophenyl)-2H-pyran-2-one: Research Applications


Alpha-Glucosidase SAR Studies in Diabetes

Use 6-(3-nitrophenyl)-2H-pyran-2-one as a reference compound in structure-activity relationship (SAR) studies aimed at optimizing alpha-glucosidase inhibitors. Its IC50 of 2.80 µM [1] provides a benchmark for evaluating potency gains or losses when modifying the 3-nitrophenyl substituent or the pyranone core. The intermediate potency relative to the 2-nitro (0.61 µM) and 4-nitro (1.31 µM) analogs [2] makes it a valuable comparator for understanding substituent effects on enzyme inhibition.

Heterocycle Synthesis via Ring-Transformation

Employ 6-(3-nitrophenyl)-2H-pyran-2-one as a key intermediate in the synthesis of substituted pyridines, pyrimidines, and thiophenes. The 2H-pyran-2-one ring is known to react with nitrogen and carbon nucleophiles under basic conditions to afford diverse heterocyclic scaffolds [1]. The meta-nitro group may influence regioselectivity in these transformations, offering a route to novel compounds not accessible from other isomers.

Reference Standard for Isomer Identification

Due to its distinct CAS registry number (70647-17-5) and specific retention time in chromatographic systems, 6-(3-nitrophenyl)-2H-pyran-2-one serves as a reference standard to differentiate between nitrophenyl-pyranone isomers in quality control, impurity profiling, and forensic analysis. Its molecular formula C11H7NO4 is identical to other nitrophenyl isomers, but its unique 3D structure and electronic properties ensure unambiguous identification by LC-MS or NMR.

Application
Selection Property
Validation Focus
Alpha-glucosidase inhibition SAR studies
Meta-nitro isomer specificity
Enzyme inhibition assay context
Heterocycle synthesis via ring-transformation
Electron-withdrawing nitro substituent
Reaction selectivity and product library diversification
Isomer reference standard for analytical methods
Distinct CAS and chromatographic retention
LC-MS or NMR identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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